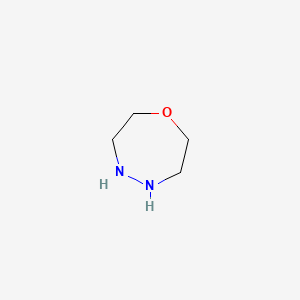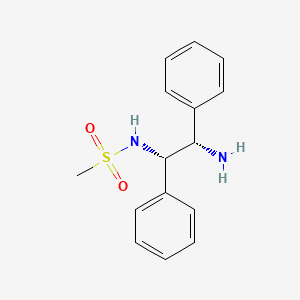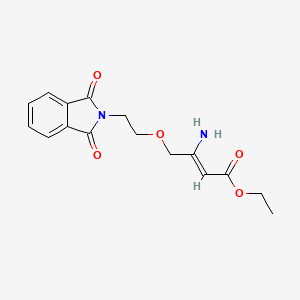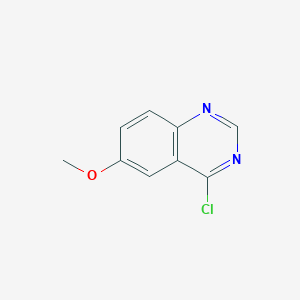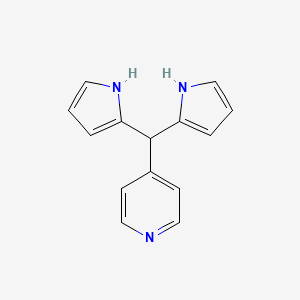
5-(4-Piridil)dipirrometilano
Descripción general
Descripción
5-(4-Pyridyl)dipyrromethane (5-PDP) is a novel, cyclic, heterocyclic compound that has been studied in recent years for its potential applications in a variety of scientific research fields. The compound has several unique properties that make it attractive for use in various laboratory experiments and research projects. In
Aplicaciones Científicas De Investigación
Síntesis de Porfirinas
5-(4-Piridil)dipirrometilano es un intermedio valioso para la síntesis de porfirinas trans asimétricas A2B2, que llevan anillos funcionales de piridilo . Este compuesto introduce propiedades de fluorescencia en las porfirinas, que pueden ser útiles en diversas aplicaciones .
Propiedades Luminiscentes
Este compuesto se ha utilizado en la síntesis de sol de sílice, y se han estudiado sus propiedades luminiscentes . Estas propiedades lo hacen útil en aplicaciones optoelectrónicas, incluidos los materiales fotosensibles .
Catalizadores y Sensores
Los materiales basados en this compound se han utilizado como catalizadores y sensores para metales pesados . Esto lo hace valioso en el monitoreo ambiental y los procesos industriales .
Detección de Agentes Bioquímicos
Los materiales basados en este compuesto se han utilizado en la detección y recuperación de agentes bioquímicos . Esto puede ser particularmente útil en la investigación médica y biológica .
Sensores de Gas
El compuesto también ha encontrado uso en el desarrollo de sensores de gas . Esto puede ser importante en varias industrias, incluidas la fabricación y la seguridad .
Investigación Antioxidante
Las propiedades únicas del this compound han llevado a investigaciones sobre su potencial como antioxidante . Esto lo hace valioso para estudiar el estrés oxidativo y los procesos relacionados .
Polímeros Conductores
Este compuesto ha demostrado la capacidad de formar tanto homopolímeros conductores como copolímeros . Esto abre posibles aplicaciones en el campo de la electrónica y la ciencia de los materiales .
Síntesis de Macrociclos y Complejos Metálicos de Dipirrometeno
Los dipirrometilanos, incluido el this compound, son andamios sintéticos bien conocidos para la síntesis de macrociclos y complejos metálicos de dipirrometeno . Estos complejos tienen diversas aplicaciones, incluido el uso como sondas fluorescentes .
Mecanismo De Acción
Target of Action
It is known that 5-(4-pyridyl)dipyrromethane is a valuable intermediate for the synthesis of asymmetrical trans a2b2 porphyrins . Porphyrins are macrocyclic compounds that play a crucial role in biological systems, such as hemoglobin and chlorophyll .
Mode of Action
It is known that 5-(4-pyridyl)dipyrromethane can form both conductive homo-polymers and co-polymers . This suggests that 5-(4-Pyridyl)dipyrromethane interacts with its targets by forming complex structures, potentially altering their function.
Biochemical Pathways
Given its role in the synthesis of porphyrins, it can be inferred that 5-(4-pyridyl)dipyrromethane may influence the pathways associated with these macrocycles, such as heme synthesis and chlorophyll production .
Result of Action
It is known that 5-(4-pyridyl)dipyrromethane can form both conductive homo-polymers and co-polymers . This suggests that 5-(4-Pyridyl)dipyrromethane may influence the electrical properties of the systems in which it is incorporated.
Action Environment
It is known that 5-(4-pyridyl)dipyrromethane can be used to synthesize porphyrins , which are sensitive to light and oxygen. Therefore, it is possible that environmental factors such as light and oxygen levels may influence the action of 5-(4-Pyridyl)dipyrromethane.
Propiedades
IUPAC Name |
4-[bis(1H-pyrrol-2-yl)methyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-3-12(16-7-1)14(13-4-2-8-17-13)11-5-9-15-10-6-11/h1-10,14,16-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPABFDPAGHDWCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C(C2=CC=NC=C2)C3=CC=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60442780 | |
| Record name | 4-[Di(1H-pyrrol-2-yl)methyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60442780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52073-75-3 | |
| Record name | 4-[Di(1H-pyrrol-2-yl)methyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60442780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 5-(4-Pyridyl)dipyrromethane suitable for creating sensors based on cMIPs?
A1: 5-(4-Pyridyl)dipyrromethane (5-py-DP) exhibits promising characteristics as an electroactive building block for cMIP-based sensors. Research demonstrates its ability to form both conductive homo-polymers and co-polymers. [] This property enables the creation of conductive polymer films with imprinted sites for target molecules.
Q2: Can you elaborate on the interaction between 5-(4-Pyridyl)dipyrromethane-based cMIPs and target molecules, using salicylic acid as an example?
A2: Studies show that 5-py-DP-based cMIPs can selectively incorporate salicylic acid (SA) into their synthetic pockets. [] This interaction is reversible, indicating the potential for sensor applications. Both voltammetric and piezoelectric investigations confirmed the presence and release of SA within these imprinted sites. Notably, co-polymers of 5-py-DP demonstrated higher sensitivity towards SA compared to homo-polymers. [] This suggests the potential for tailoring sensor sensitivity by adjusting the co-polymer composition.
Q3: Beyond salicylic acid, what other applications are being explored for 5-(4-Pyridyl)dipyrromethane-based imprinted polymers?
A3: Research explored the use of 5-py-DP in creating photokilling materials. [] By imprinting a photosensitizer, 20-(4-carboxyphenyl)-2,13-dimethyl-3,12-diethyl-[22]pentaphyrin (PCox), onto electropolymerized 5-py-DP films, researchers developed materials with significant photoinduced bactericidal activity against Staphylococcus aureus. [] The 5-py-DP polymer effectively retained PCox, demonstrating its stability and potential in creating reusable antibacterial surfaces.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



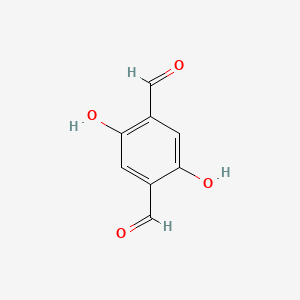
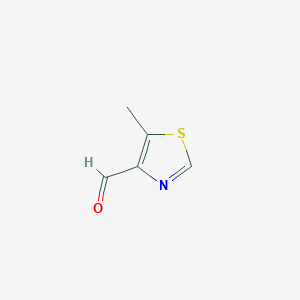
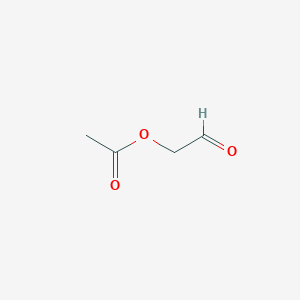


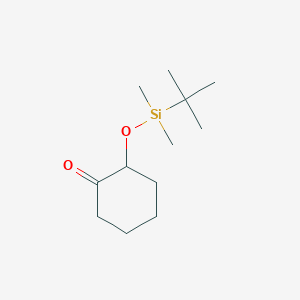
![1-(Imidazo[1,2-a]pyridin-2-yl)ethanone](/img/structure/B1588982.png)
